

A Spectroscopic Journey: Unveiling the Transformation of Aniline to 2,4-Dinitroacetanilide

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Compound of Interest

Compound Name: 2,4-Dinitroacetanilide

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A comprehensive spectroscopic comparison of **2,4-Dinitroacetanilide** and its precursors, Aniline and Acetanilide, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for each compound, supported by established experimental protocols for their synthesis.

The transformation of aniline, a primary aromatic amine, through acetylation to acetanilide, and subsequent nitration to **2,4-dinitroacetanilide**, introduces significant changes to the molecule's electronic and structural properties. These alterations are directly reflected in their respective spectra, offering a clear roadmap of the chemical modifications. This guide will systematically compare these spectroscopic fingerprints, providing a foundational understanding for reaction monitoring, compound identification, and quality control.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of aniline, acetanilide, and **2,4-dinitroacetanilide**. This quantitative data allows for a direct comparison of the impact of the acetyl and nitro functional groups on the spectral properties of the aromatic ring.

Spectroscopic Data	Aniline	Acetanilide	2,4-Dinitroacetanilide
IR (cm ⁻¹)	~3442, 3360 (N-H stretch, two bands for primary amine)[1] [2]~1619 (N-H bend) [1][2]~1281 (C-N stretch, aromatic)[1][2]	~3300-3500 (N-H stretch, single band for secondary amide) [3]~1650-1700 (C=O stretch, amide I) [3]~1540 (N-H bend, amide II)~1240 (C-N stretch)[2]	~3300 (N-H stretch)~1700 (C=O stretch)~1540 & 1350 (NO ₂ asymmetric and symmetric stretch)~830 (C-N stretch, nitro group)
¹ H NMR (δ, ppm)	~3.6 (s, 2H, -NH ₂)~6.7-7.2 (m, 5H, Ar-H)	~2.1 (s, 3H, -COCH ₃)~7.0-7.5 (m, 5H, Ar-H)~8.75 (br s, 1H, -NH)[4]	Predicted: ~2.3 (s, 3H, -COCH ₃)~8.0-9.0 (m, 3H, Ar-H)~9.5 (br s, 1H, -NH)
¹³ C NMR (δ, ppm)	~115 (C-ortho)~118 (C-para)~129 (C-meta)~146 (C-ipso)	~24 (CH ₃)~120 (C-ortho)~124 (C-para)~129 (C-meta)~138 (C-ipso)~170 (C=O)[4]	Predicted: ~25 (CH ₃)~120-145 (Ar-C)~170 (C=O)
Mass Spec (m/z)	93 (M ⁺)66, 65	135 (M ⁺)93, 66, 65	225 (M ⁺)183, 166, 137, 91

Experimental Protocols

Detailed methodologies for the synthesis of acetanilide and **2,4-dinitroacetanilide** are crucial for reproducing these results and for further research.

Synthesis of Acetanilide from Aniline

This procedure involves the acetylation of aniline using acetic anhydride.

Materials:

- Aniline

- Acetic Anhydride
- Concentrated Hydrochloric Acid
- Sodium Acetate
- Water
- Ice

Procedure:[\[5\]](#)[\[6\]](#)

- In a flask, dissolve aniline in water and add concentrated hydrochloric acid.
- Prepare a solution of sodium acetate in water.
- To the aniline hydrochloride solution, add acetic anhydride and swirl the mixture.
- Immediately add the sodium acetate solution to the flask.
- Cool the mixture in an ice bath to precipitate the crude acetanilide.
- Collect the crystals by vacuum filtration and wash with cold water.
- Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.

Synthesis of 2,4-Dinitroacetanilide from Acetanilide

This synthesis involves the nitration of acetanilide using a mixture of nitric and sulfuric acids.

Materials:

- Acetanilide
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid
- Ethanol

Procedure:

- In a flask, dissolve acetanilide in concentrated sulfuric acid.
- Cool the mixture in an ice bath.
- Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid to the acetanilide solution, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.
- Pour the reaction mixture over crushed ice to precipitate the crude **2,4-dinitroacetanilide**.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain pure **2,4-dinitroacetanilide**.

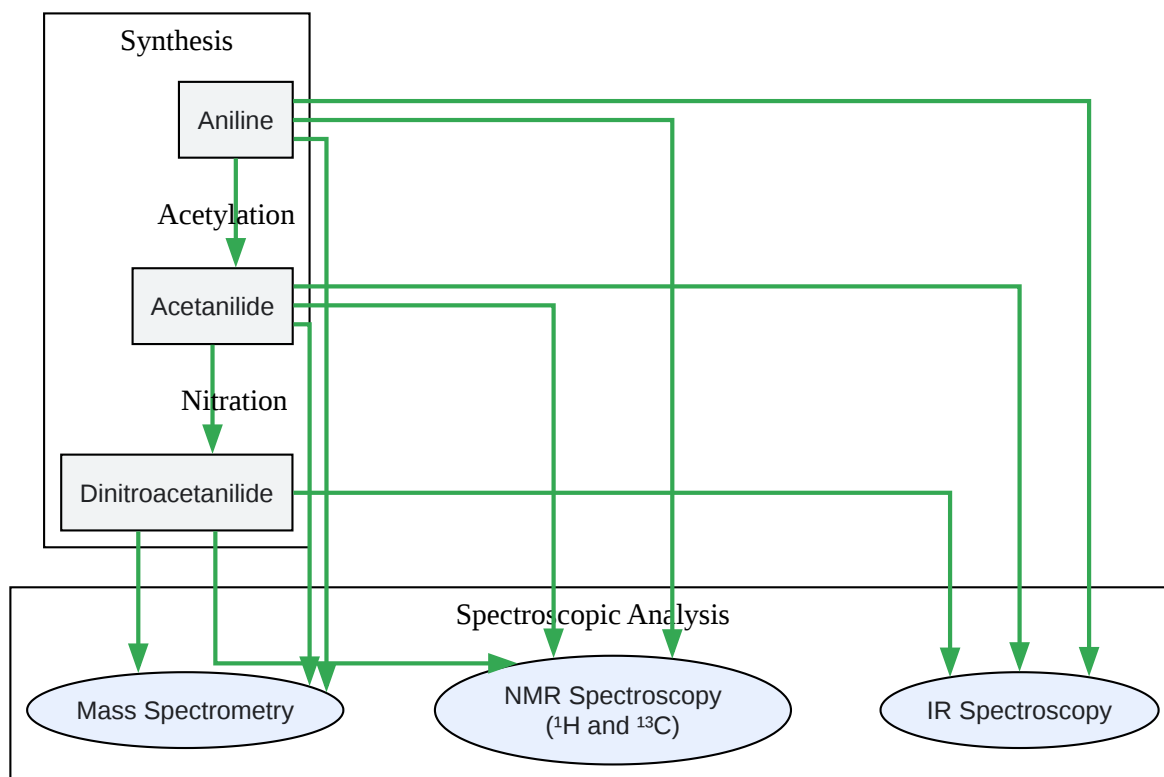
Visualizing the Synthetic and Analytical Pathways

To further clarify the relationships between the compounds and the analytical process, the following diagrams have been generated using Graphviz.



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Synthetic pathway from Aniline to **2,4-Dinitroacetanilide**.



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Workflow for the spectroscopic analysis of the compounds.

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